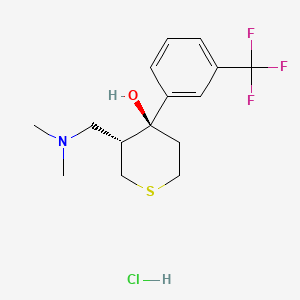

2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(3-(trifluoromethyl)phenyl)-, hydrochloride, hemihydrate, trans-(+-)-

Beschreibung

Tetrahydro-3-((Dimethylamino)methyl)-4-(3-(Trifluoromethyl)phenyl)-2H-thiopyran-4-ol, Hydrochlorid, Hemihydrat, trans-(±)- ist eine komplexe organische Verbindung, die zur Klasse der Thiopyrane gehört. Thiopyrane sind schwefelhaltige Heterocyclen, die in der medizinischen Chemie und organischen Synthese bedeutende Anwendungen finden.

Eigenschaften

CAS-Nummer |

119558-35-9 |

|---|---|

Molekularformel |

C15H21ClF3NOS |

Molekulargewicht |

355.8 g/mol |

IUPAC-Name |

(3R,4S)-3-[(dimethylamino)methyl]-4-[3-(trifluoromethyl)phenyl]thian-4-ol;hydrochloride |

InChI |

InChI=1S/C15H20F3NOS.ClH/c1-19(2)9-13-10-21-7-6-14(13,20)11-4-3-5-12(8-11)15(16,17)18;/h3-5,8,13,20H,6-7,9-10H2,1-2H3;1H/t13-,14+;/m0./s1 |

InChI-Schlüssel |

WUWULONJWGXUFL-LMRHVHIWSA-N |

Isomerische SMILES |

CN(C)C[C@H]1CSCC[C@]1(C2=CC(=CC=C2)C(F)(F)F)O.Cl |

Kanonische SMILES |

CN(C)CC1CSCCC1(C2=CC(=CC=C2)C(F)(F)F)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tetrahydro-3-((Dimethylamino)methyl)-4-(3-(Trifluoromethyl)phenyl)-2H-thiopyran-4-ol, Hydrochlorid, Hemihydrat, trans-(±)- beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung des Thiopyranrings beginnen, gefolgt von der Einführung der Dimethylaminogruppe und der Trifluoromethylphenylgruppe. Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Schwefelquellen, Amine und Trifluormethylierungsmittel. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen, Lösungsmittel wie Dichlormethan oder Ethanol und Katalysatoren wie Lewis-Säuren.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Skalierung der Labor-Synthesemethoden beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen für höhere Ausbeuten, die Verwendung von Durchflussreaktoren und die Sicherstellung der Reinheit des Endprodukts durch Kristallisation oder Chromatographie-Techniken.

Analyse Chemischer Reaktionen

Reaktionstypen

Tetrahydro-3-((Dimethylamino)methyl)-4-(3-(Trifluoromethyl)phenyl)-2H-thiopyran-4-ol, Hydrochlorid, Hemihydrat, trans-(±)- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Thiopyranring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Trifluoromethylgruppe oder den Thiopyranring betreffen.

Substitution: Die Dimethylaminogruppe kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder katalytische Hydrierung.

Substitution: Nucleophile wie Alkylhalogenide oder Acylchloride in Gegenwart einer Base.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfoxide ergeben, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung hängt von ihrer spezifischen Anwendung ab. In der medizinischen Chemie kann sie mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Die Trifluoromethylgruppe kann die Lipophilie und den metabolischen Abbau der Verbindung verbessern und zu ihren biologischen Wirkungen beitragen.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thiopyran-Derivate: Verbindungen mit ähnlichen Thiopyranringen, aber verschiedenen Substituenten.

Trifluoromethylphenyl-Verbindungen: Moleküle, die die Trifluoromethylphenylgruppe, aber unterschiedliche Kernstrukturen enthalten.

Dimethylamino-Verbindungen: Verbindungen mit der Dimethylaminogruppe, die an verschiedene Gerüste gebunden ist.

Einzigartigkeit

Die Einzigartigkeit von Tetrahydro-3-((Dimethylamino)methyl)-4-(3-(Trifluoromethyl)phenyl)-2H-thiopyran-4-ol, Hydrochlorid, Hemihydrat, trans-(±)- liegt in der Kombination seiner strukturellen Merkmale, die im Vergleich zu anderen ähnlichen Verbindungen besondere chemische und biologische Eigenschaften verleihen können.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.